3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C16H26ClNO . It is used in various scientific studies, with applications ranging from drug development to understanding neurological disorders.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 26 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 283.837 Da, and the monoisotopic mass is 283.170288 Da .Scientific Research Applications
Antimicrobial Activities
A related compound, (2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, has been synthesized and evaluated for its antimicrobial properties. It exhibited moderate activity against various bacterial strains, including E. coli, B. subtilis, methicillin-susceptible S. aureus, methicillin-resistant S. aureus, and C. albicans (Ovonramwen, Owolabi, & Oviawe, 2019).
Anti-acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, chemically similar to 3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have demonstrated significant potency as inhibitors of acetylcholinesterase, which is relevant for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Metabolic Effects in Obesity Studies
The compound 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, related to this compound, has been studied for its effects on feeding behavior and metabolism in obese rats. It has shown potential for reducing food intake and weight gain (Massicot, Steiner, & Godfroid, 1985).
Impurity Analysis in Drug Synthesis
In the synthesis of cloperastine hydrochloride, a piperidine derivative, the identification and quantification of impurities, including piperidine-related compounds, are crucial for ensuring the quality and safety of the pharmaceutical product (Liu et al., 2020).
Development of Antidementia Agents
Etoxadrol, a piperidine derivative, has been synthesized and studied for its potential as an antidementia agent. It demonstrates significant affinity for the phencyclidine binding site, suggesting its potential in treating conditions like dementia (Thurkauf et al., 1988).
Properties
IUPAC Name |
3-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)15-7-3-4-8-16(15)18-11-9-14-6-5-10-17-12-14;/h3-4,7-8,13-14,17H,5-6,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTSJECFADIRKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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